(4-Methylpyridin-3-yl)methanamine hydrochloride
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Overview
Description
(4-Methylpyridin-3-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyridin-3-yl)methanamine hydrochloride typically involves the reaction of 4-methylpyridine with formaldehyde and hydrogen cyanide, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: (4-Methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) are commonly used.
Major Products Formed:
Oxidation: N-oxides of (4-Methylpyridin-3-yl)methanamine.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methylpyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4-Methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- (4-Methylpyridin-2-yl)methanamine hydrochloride
- (6-Methylpyridin-3-yl)methanamine
- (4-Methylpyridin-3-yl)methanol hydrochloride
Comparison: Compared to its analogs, (4-Methylpyridin-3-yl)methanamine hydrochloride exhibits unique reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research. Its specific structural configuration allows for selective interactions with various biological targets, enhancing its utility in medicinal chemistry .
Biological Activity
(4-Methylpyridin-3-yl)methanamine hydrochloride, also known as 4-methyl-3-pyridinylmethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a methyl group and a methanamine moiety. The synthesis typically involves the following steps:
- Chlorination of 4-methylpyridine : This step introduces a halogen that can be later substituted.
- Amination : The introduction of the methanamine group occurs through nucleophilic substitution.
The synthesis can be optimized using various reaction conditions to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets through:
- Enzyme inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor binding : The compound could bind to neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-Methylpyridin-3-ylmethanamine | Staphylococcus aureus | 50 µM |
4-Methylpyridin-3-ylmethanamine | Escherichia coli | 75 µM |
These findings suggest that this compound may have potential as an antimicrobial agent.
Antimalarial Activity
Research has explored the antimalarial properties of pyridine derivatives. A related study demonstrated that modifications in the pyridine structure significantly impacted efficacy against Plasmodium falciparum, with some compounds achieving over 90% reduction in parasitemia in animal models when administered at specific dosages .
Case Studies
- Antimalarial Efficacy : In a study involving various pyridine derivatives, one compound showed a notable reduction in parasitemia when dosed at 30 mg/kg in P. berghei mouse models, indicating that structural modifications can enhance biological activity against malaria .
- Enzyme Interaction Studies : A series of experiments assessed the interaction of pyridine derivatives with dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. Compounds were evaluated for their inhibitory effects on both P. falciparum and P. vivax DHODH, showing promising selectivity profiles .
Properties
IUPAC Name |
(4-methylpyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVQQAVMHDTAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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